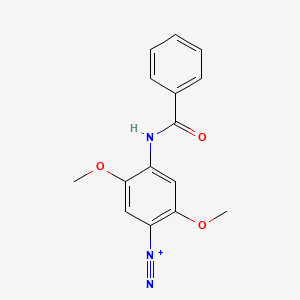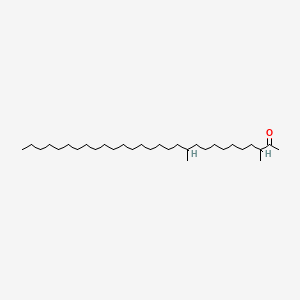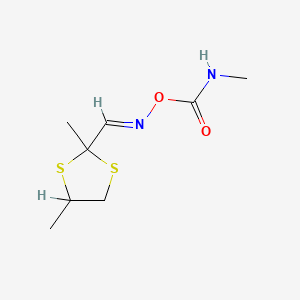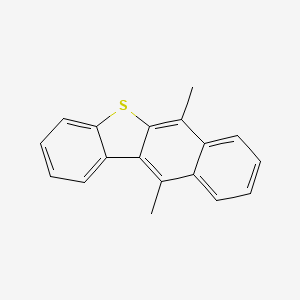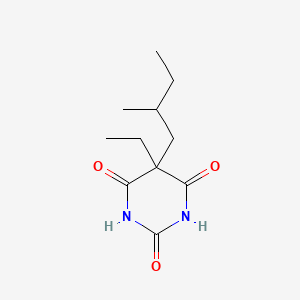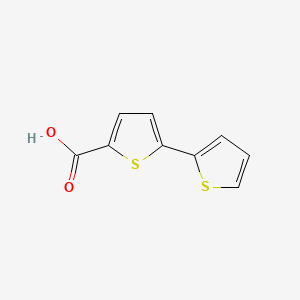
2,2'-Bithiophene-5-carboxylic acid
概要
説明
2,2'-Bithiophene-5-carboxylic acid is a natural product found in Echinops grijsii with data available.
科学的研究の応用
Electronic and Structural Properties
- 2,2'-Bithiophene-5-carboxylic acid and its derivatives have been studied for their structural and electronic properties. A computational study exploring carboxylic acid-substituted 2,2'-bithiophenes showed that introducing carboxylic acid substituents at polythiophene produces a small increase in the energy gap, impacting their electronic properties, which could be relevant for applications in electronics and material science (Casanovas et al., 2005).
Spectroscopic Studies
- The compound's crystal structure has been obtained from in-situ decarboxylation processes, and its UV-Vis absorption and fluorescence spectroscopies have been studied both in solution and solid-state. These studies are crucial in understanding its potential in photovoltaic applications and other light-sensitive technologies (Einkauf et al., 2016).
Synthesis Methods
- Efficient synthesis approaches for substituted 2,2'-bithiophene-5-carboxylic acids have been developed, enhancing the availability and diversification of this compound for research and application. These methods allow for the preparation of derivatives with various functional groups, expanding the compound's utility in different scientific fields (Kostyuchenko et al., 2014).
Electrosynthesis and Electrocatalytic Behavior
- The compound has been used in the electrosynthesis of organic-metal thin films. These films, when combined with metal ions, exhibit electrocatalytic activity, which is significant for developing sensors and catalytic systems (Maouche et al., 2014).
Interaction with Metal Oxides
- Studies have investigated the interaction between this compound and metal oxide surfaces like TiO2. This research is fundamental in understanding and developing advanced materials for photovoltaic applications and surface chemistry (Dervaux et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .
作用機序
Target of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.
Mode of Action
It is known to be an electron-transporting material, with the π-electrons present in the system facilitating charge mobility .
Biochemical Pathways
It is known to belong to the class of organic compounds known as bi- and oligothiophenes, which contain two or more linked thiophene rings .
Pharmacokinetics
It is known that the compound is considered hazardous, suggesting that it may have significant bioavailability .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of 2,2’-Bithiophene-5-carboxylic acid can be influenced by environmental factors. It is recommended to be stored in a dark place, sealed, and in dry conditions between 2-8°C . This suggests that light, air, and moisture may affect its stability and efficacy.
生化学分析
Cellular Effects
2,2’-Bithiophene-5-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of enzymes involved in the electron transport chain .
Molecular Mechanism
At the molecular level, 2,2’-Bithiophene-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other non-covalent interactions with their active sites. The compound also influences gene expression by binding to transcription factors and altering their activity. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bithiophene-5-carboxylic acid change over time. The compound is relatively stable when stored in dark, dry conditions at temperatures between 2-8°C . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2,2’-Bithiophene-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on oxidative stress and inflammation. At high doses, it can be toxic and cause adverse effects, such as liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s use in animal models .
Metabolic Pathways
2,2’-Bithiophene-5-carboxylic acid is involved in various metabolic pathways, particularly those related to oxidative stress and electron transport. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and the overall metabolic flux. The compound can also affect metabolite levels, leading to changes in cellular redox status and energy production .
Transport and Distribution
Within cells and tissues, 2,2’-Bithiophene-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds and other non-covalent interactions with cellular components .
Subcellular Localization
2,2’-Bithiophene-5-carboxylic acid is localized in various subcellular compartments, including mitochondria, the endoplasmic reticulum, and the nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles .
特性
IUPAC Name |
5-thiophen-2-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNWHEHDBNNKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174612 | |
| Record name | 2,2'-Bithiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-55-1 | |
| Record name | 2,2'-Bithiophene-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bithiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

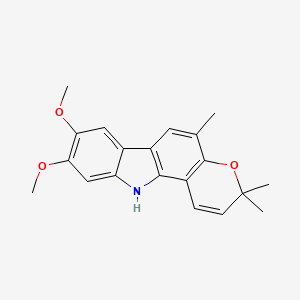
![4,9-dihydroxy-6-(2-hydroxypropyl)-7-[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione](/img/structure/B1220427.png)

